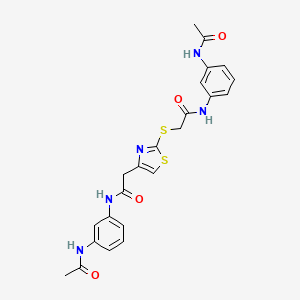

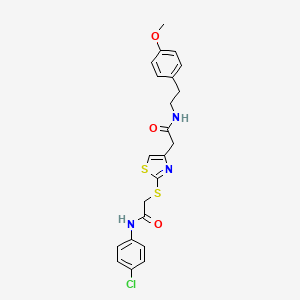

6-(4-Fluorobenzyl)-3-mercapto-1,2,4-triazin-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

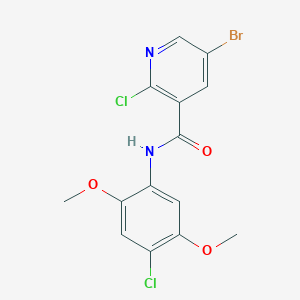

The compound “6-(4-Fluorobenzyl)-3-mercapto-1,2,4-triazin-5-ol” is a complex organic molecule. It contains a fluorobenzyl group, a mercapto group, and a triazinol group . Fluorobenzyl compounds are known to be used in pharmaceutical and medicinal chemistry . Mercapto groups (containing sulfur) and triazinol groups (containing a triazine ring) are also common in various chemical compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving fluorobenzyl compounds and mercapto-triazine compounds . The synthesis would likely require careful control of conditions to ensure the correct functional groups are added in the right order .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. Fluorine-19 NMR could potentially be used to analyze the structure, as it can help resolve individual fluorine-containing functional groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorobenzyl, mercapto, and triazinol groups. Fluorobenzyl compounds are known to be involved in various chemical reactions . Mercapto groups can participate in redox reactions, and triazine rings can undergo reactions with nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could affect properties such as acidity, lipophilicity, and polarity .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

The synthesis of fluorine-containing thiadiazolotriazinones, including derivatives of 6-(4-Fluorobenzyl)-3-mercapto-1,2,4-triazin-5-ol, has shown promising antibacterial activities. These compounds have been screened for their effectiveness against various bacterial strains, demonstrating significant potential as antibacterial agents at low concentrations (Holla, B. S., Bhat, K., & Shetty, N. S., 2003). Additionally, metal complexes of similar triazine derivatives have been synthesized and evaluated for their antimicrobial properties, suggesting their utility in inhibiting microbial growth through non-electrolytic mechanisms (Singh, K., Raparia, S., & Surain, P., 2015).

Anticonvulsant and Neuroprotective Effects

Research on benzothiazole derivatives, including those related to this compound, has identified compounds with potent anticonvulsant activity. These studies have utilized animal models to evaluate the effectiveness of the compounds in preventing seizures, with some derivatives demonstrating significant protective indices and lower neurotoxicity compared to standard drugs (Liu, D., Zhang, H.-j., Jin, C., & Quan, Z.-S., 2016).

Anticancer Research

Triazine derivatives, including this compound analogs, have been synthesized and screened for their anticancer properties. Some of these compounds have shown in vitro activity against cancer cell lines, indicating their potential as anticancer agents. This research underscores the importance of triazine derivatives in the development of new therapeutic strategies for cancer treatment (Bhat, K., Prasad, D. J., Poojary, B., & Holla, B. S., 2004).

Chemical Sensing and Molecular Structure Analysis

Derivatives of this compound have been applied in the development of fluorescent sensors for the detection of metal ions. These sensors exhibit selective recognition and high sensitivity, making them suitable for various applications, including bacterial cell imaging and logic gate constructions (Yadav, N., & Singh, A. K., 2018). Furthermore, the study of the molecular structure of similar triazine derivatives has contributed to a deeper understanding of their chemical properties and potential applications in material science (Hwang, L., Tu, C., Wang, J., & Lee, G.-H., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-[(4-fluorophenyl)methyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3OS/c11-7-3-1-6(2-4-7)5-8-9(15)12-10(16)14-13-8/h1-4H,5H2,(H2,12,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZHVBZTPRMFOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NNC(=S)NC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid](/img/structure/B2759267.png)

![Methyl 1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2759268.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-chlorobenzamide](/img/structure/B2759275.png)

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759279.png)

![4-[(4-benzyl-2,3-dioxopiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B2759281.png)

![5-cyano-4-(furan-2-yl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2759289.png)